Product packaging for Cyclopentyl(4-methoxyphenyl)methanamine(Cat. No.:)

Cyclopentyl(4-methoxyphenyl)methanamine

Cat. No.: B13657412
M. Wt: 205.30 g/mol
InChI Key: MXCXFNDZRCOLQJ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry Research

The significance of Cyclopentyl(4-methoxyphenyl)methanamine in organic chemistry research stems from the increasing demand for novel molecular frameworks. The quest for new therapeutic agents, functional materials, and efficient catalysts often begins with the creative assembly of unique molecular scaffolds. The combination of aliphatic (cyclopentyl), aromatic (4-methoxyphenyl), and functional (primary amine) components within a single, relatively compact molecule makes it an attractive building block. The primary amine group, in particular, serves as a versatile handle for a wide array of chemical transformations.

Role as a Key Primary Amine Scaffold

Primary amines are fundamental building blocks in organic synthesis due to their nucleophilicity and ability to undergo a vast range of reactions. This compound exemplifies this utility. The amine group can readily participate in reactions such as N-alkylation, N-acylation, reductive amination, and the formation of imines and enamines. These reactions allow for the straightforward introduction of diverse functional groups and the construction of larger, more complex molecular architectures.

The presence of the 4-methoxyphenyl (B3050149) group can also influence the reactivity and properties of the resulting derivatives. The methoxy (B1213986) group is an electron-donating group, which can affect the electronic properties of the aromatic ring and potentially influence the biological activity or material properties of the final compounds.

Overview of Research Trajectories for the Compound

While specific, in-depth research focused solely on this compound is still maturing, the broader research context of its constituent moieties points towards several promising trajectories. These research avenues primarily leverage the compound's potential as a scaffold in medicinal chemistry and as a building block in the synthesis of novel organic materials and catalysts.

Another significant trajectory involves the use of this primary amine in multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions that combine three or more starting materials to form a complex product, incorporating most of the atoms from the reactants. The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs, enabling the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. rsc.orgbeilstein-journals.org

Furthermore, the potential for this compound and its derivatives to be used in the development of novel catalysts is an area of growing interest. The amine group can be functionalized to create ligands for metal-based catalysts or can act as an organocatalyst itself for certain types of chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B13657412 Cyclopentyl(4-methoxyphenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

cyclopentyl-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10,13H,2-5,14H2,1H3

InChI Key

MXCXFNDZRCOLQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCCC2)N

Origin of Product

United States

Iii. Chemical Reactivity and Derivatization Studies

Amine Functional Group Transformations

The primary amine group in Cyclopentyl(4-methoxyphenyl)methanamine serves as a key site for a variety of chemical modifications, including alkylation, acylation, and the formation of imines. These transformations allow for the introduction of diverse structural motifs, enabling the synthesis of a wide range of derivatives with potentially altered physicochemical and biological properties.

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation by electrophilic reagents such as alkyl halides. Direct alkylation of primary amines can proceed via successive SN2 reactions, which can lead to a mixture of mono- and polyalkylated products. jove.com To achieve selective monoalkylation, specific reaction conditions, such as using a large excess of the amine or employing alternative methods, are often necessary. libretexts.orgrsc.org

Recent advancements have focused on developing more controlled and efficient alkylation methods. For instance, the use of primary alcohols as alkylating agents, catalyzed by systems like hydroiodic acid (HI) and sodium bisulfate (NaHSO₄), offers a green and atom-economical approach. chinesechemsoc.orgchinesechemsoc.org This method has shown broad substrate scope and functional group tolerance.

Table 1: Representative Examples of Primary Amine Alkylation

Amine SubstrateAlkylating AgentCatalyst/ConditionsProductReference
Ammonia (B1221849)Methyl IodideSuccessive SN2Mixture of primary, secondary, tertiary amines and quaternary ammonium (B1175870) salt jove.com
Primary AmineAlkyl BromideNaHCO₃, aqueous mediumMonoalkylated secondary amine rsc.org
Various AminesPrimary AlcoholsHI, NaHSO₄, NMP, 150 °CN-alkylated amines chinesechemsoc.orgchinesechemsoc.org

Note: This table presents general examples of primary amine alkylation and does not represent specific reactions performed on this compound.

Acylation of this compound with acylating agents like acyl chlorides or acid anhydrides would readily form amides. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comdocbrown.info The reaction is typically rapid and can be carried out under various conditions, including the Schotten-Baumann reaction in aqueous or biphasic systems. youtube.com The reactivity of the amine can be influenced by steric hindrance and electronic effects. youtube.com Acylation is a robust method for introducing a carbonyl group adjacent to the amine nitrogen, significantly altering its electronic properties and hydrogen bonding capabilities. simply.science

Table 2: Examples of Primary Amine Acylation

Amine SubstrateAcylating AgentConditionsProductReference
EthylamineEthanoyl ChlorideCold concentrated solutionN-ethylethanamide libretexts.org
AmmoniaAcyl ChlorideExcess ammoniaPrimary amide docbrown.info
Various AminesAcyl HalidesSchotten-Baumann (aq. NaOH)N-substituted amides youtube.com

Note: This table provides general examples of primary amine acylation and does not represent specific experimental results for this compound.

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. chemistrysteps.comlumenlearning.com The reaction equilibrium can be driven towards the imine product by removing water from the reaction mixture. youtube.com The formation of imines is a fundamental transformation in organic chemistry and serves as a precursor for the synthesis of other functional groups, such as secondary amines via reduction (reductive amination). libretexts.orgmasterorganicchemistry.com

Furthermore, reactions with other carbonyl-like reagents containing a Y-NH₂ structure, such as hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (NH₂NH₂), can yield related compounds like oximes and hydrazones, respectively. libretexts.org

Table 3: Imine Formation from Primary Amines

Amine SubstrateCarbonyl CompoundConditionsProduct TypeReference
Primary AmineAldehyde or KetoneMildly acidic (pH 4-5)Imine (Schiff Base) chemistrysteps.comlumenlearning.com
EthylamineBenzaldehydeMethanol (B129727)N-benzylethylideneamine youtube.com
Primary AmineAldehyde or Ketoneand NaBH₃CNSecondary Amine (Reductive Amination) libretexts.org

Note: This table illustrates the general reaction of primary amines to form imines and does not detail specific reactions involving this compound.

Cyclopentyl Ring Modifications

While the amine group is the most reactive site, the cyclopentyl ring offers opportunities for structural modification through various cycloaddition and rearrangement reactions. These transformations could lead to novel polycyclic or spirocyclic architectures.

Spirocyclic compounds, characterized by two rings sharing a single atom, can be synthesized through cycloaddition reactions. The cyclopentyl ring of this compound could potentially participate as the "2" component in a [3+2] cycloaddition reaction. For instance, phosphine-catalyzed [3+2] cycloaddition reactions have been successfully employed to create spiro-cyclopentene structures with high diastereoselectivity. rsc.org Similarly, dithioallyl cation [3+2] cycloadditions provide access to spiro-fused cyclopentane (B165970) scaffolds. rsc.org Another approach involves the chemo- and diastereoselective (3 + 2) cycloaddition of donor-acceptor cyclopropanes with suitable reaction partners to yield spiro(cyclopentane) derivatives. nih.gov These methods highlight the potential for constructing complex spirocyclic systems centered on the cyclopentyl moiety.

Ring-expansion reactions offer a pathway to transform the five-membered cyclopentyl ring into larger carbocyclic or heterocyclic systems. Such rearrangements are often driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com For example, the Tiffenau-Demjanov ring expansion involves the reaction of a cycloalkyl methyl amine with nitrous acid to generate a diazonium ion, which can then rearrange to a ring-expanded cycloalkanol. baranlab.org While this reaction can be complicated by side reactions, it represents a potential route for homologation of the cyclopentyl ring.

The synthesis of strained four-membered rings like azetidines from larger ring systems is less common than ring expansion. However, various synthetic methods for azetidines exist, including ring contraction of five-membered heterocycles and cycloaddition reactions. magtech.com.cnrsc.org A hypothetical transformation of a cyclopentyl derivative to an azetidine (B1206935) would likely involve a complex multi-step sequence, potentially through ring-opening to an acyclic intermediate followed by intramolecular cyclization, or via a skeletal rearrangement. The synthesis of azetidines is an active area of research due to their presence in natural products and pharmaceuticals. nih.govresearchgate.netnih.gov

Methoxyphenyl Moiety Transformations

The substituted benzene (B151609) ring is a key site for chemical modification, offering pathways to a variety of derivatives through reactions that target the aromatic system and its methoxy (B1213986) substituent.

The benzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the methoxy group (-OCH₃) and the alkyl substituent [-CH(NH₂)C₅H₉]. Both groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. libretexts.org

The methoxy group is a strong activating group and an ortho, para-director. Similarly, the alkyl group is also activating and directs incoming electrophiles to the ortho and para positions. In this molecule, the para position relative to the alkyl group is occupied by the methoxy group, and vice-versa. Therefore, both groups synergistically direct incoming electrophiles to the two equivalent ortho positions (C2 and C6) relative to the alkyl substituent.

Common electrophilic aromatic substitution reactions applicable to this substrate include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The specific outcomes of these reactions are predictable based on the directing effects of the existing substituents.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Electrophile Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ NO₂⁺ Cyclopentyl(2-nitro-4-methoxyphenyl)methanamine
Bromination Br₂, FeBr₃ Br⁺ Cyclopentyl(2-bromo-4-methoxyphenyl)methanamine

Note: The table presents theoretically predicted products based on general principles of electrophilic aromatic substitution.

The methoxy group's ether linkage is robust but can be cleaved under stringent acidic conditions. wikipedia.org This reaction is a common method for converting aryl methyl ethers into the corresponding phenols. libretexts.org The process typically involves refluxing the compound with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com

The reaction proceeds via an Sₙ2 mechanism. The ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the methyl carbon, displacing the protonated phenol (B47542) and forming a methyl halide. libretexts.org

Reaction Scheme: (4-(aminomethyl(cyclopentyl))phenyl) methyl ether + HBr → 4-(aminomethyl(cyclopentyl))phenol + CH₃Br

This demethylation provides a direct route to the phenolic derivative, which can serve as a precursor for further functionalization at the oxygen atom.

Reactivity as a Nucleophile in Conjugate Additions

The primary amine group in this compound imparts significant nucleophilic character to the molecule. This allows it to participate in conjugate addition (or Michael addition) reactions. libretexts.org In this type of reaction, the amine adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmakingmolecules.com

The reaction is typically reversible when using weak bases like amines, meaning it is under thermodynamic control. libretexts.org The 1,4-addition is favored because it preserves the stable carbonyl group in the final product. libretexts.org The mechanism involves the nucleophilic attack of the amine's lone pair on the β-carbon, followed by proton transfer and tautomerization to yield the final β-amino carbonyl compound. libretexts.orgmakingmolecules.com

Table 2: Examples of Conjugate Addition Reactions

Michael Acceptor Product Structure
Methyl acrylate Methyl 3-((cyclopentyl(4-methoxyphenyl)methyl)amino)propanoate
Acrylonitrile 3-((cyclopentyl(4-methoxyphenyl)methyl)amino)propanenitrile

Note: The products listed are the expected outcomes of the 1,4-conjugate addition of this compound to the respective Michael acceptors.

Cascade and Domino Transformations

The presence of multiple reactive sites—the nucleophilic amine and the activatable aromatic ring—makes this compound a suitable candidate for cascade or domino reactions. These processes involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step, all occurring under the same reaction conditions. nih.gov

A hypothetical domino reaction could be initiated by the condensation of the primary amine with an aldehyde to form an imine. If the aldehyde reactant also contains a suitable electrophilic group, the electron-rich methoxyphenyl ring could then engage in an intramolecular cyclization, such as a Pictet-Spengler type reaction, to form a complex heterocyclic system. The efficiency of such cascade processes lies in their ability to build molecular complexity in a single synthetic operation, which is a key principle of green chemistry. nih.gov

Iv. Stereochemical Aspects and Chiral Synthesis of Cyclopentyl 4 Methoxyphenyl Methanamine Derivatives

Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like Cyclopentyl(4-methoxyphenyl)methanamine is fundamental. Various analytical techniques can be employed for this purpose, with NMR spectroscopy using chiral derivatizing agents (CDAs) being a particularly powerful method for chiral amines.

One of the most established techniques is the Mosher method, or its modifications, which involves reacting the chiral amine with the enantiomers of a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govfrontiersin.orgnih.gov The reaction of (R/S)-Cyclopentyl(4-methoxyphenyl)methanamine with (R)-MTPA and (S)-MTPA separately would yield two different diastereomeric amides. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts (Δδ = δS - δR) of the protons or fluorine atoms near the stereocenter, the absolute configuration can be deduced. frontiersin.orgnih.gov A consistent pattern of positive and negative Δδ values on either side of the stereocenter in a conformational model allows for an unambiguous assignment. nih.gov

Another common CDA is α-methoxyphenylacetic acid (MPA). nih.gov Similar to the Mosher method, derivatization with both (R)- and (S)-MPA allows for the comparison of NMR spectra of the resulting diastereomers to assign the absolute configuration. nih.govacs.org

Beyond derivatization, computational methods combined with experimental data from techniques like Circular Dichroism (CD) spectroscopy can provide confirmation of the absolute configuration. researchgate.net Theoretical calculation of the CD spectrum for a proposed absolute configuration (e.g., the R-enantiomer) and its comparison with the experimentally obtained spectrum can establish the stereochemistry. researchgate.net In cases where suitable crystals can be formed, single-crystal X-ray crystallography provides the most definitive determination of absolute configuration. researchgate.net

Table 1: Common Methods for Absolute Configuration Determination of Chiral Amines

Method Principle Key Requirement Reference
Mosher's Method (NMR) Derivatization with (R)- and (S)-MTPA to form diastereomers; analysis of Δδ (δS - δR) values. Chiral amine must react with the CDA; distinct chemical shift differences are needed. nih.govfrontiersin.orgnih.gov
MPA Method (NMR) Derivatization with (R)- and (S)-MPA to form diastereomers; analysis of Δδ values. Similar to Mosher's method; offers an alternative derivatizing agent. nih.govacs.org
X-ray Crystallography Diffraction pattern of a single crystal provides the 3D structure and absolute stereochemistry. Formation of a high-quality single crystal of the compound or a derivative. researchgate.net

| Circular Dichroism (CD) | Comparison of experimental CD spectrum with theoretically calculated spectra for known configurations. | Compound must be a chromophore; access to computational resources. | researchgate.net |

Diastereomeric Control in Synthesis

When a second stereocenter is introduced into a derivative of this compound, controlling the relative stereochemistry between the two centers becomes a key synthetic challenge. Diastereoselective synthesis aims to produce one diastereomer in preference to others. For instance, in the synthesis of substituted cyclopentylamines, the stereochemical outcome can be directed by the chosen synthetic route and reagents.

A common strategy involves the cyclization of an acyclic precursor where the stereochemistry of an existing chiral center influences the formation of the new stereocenter on the cyclopentane (B165970) ring. nih.gov For example, a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines has been shown to produce trans-2-substituted cyclopentylamines with high diastereoselectivity. nih.gov Applying such a strategy to a precursor incorporating the (4-methoxyphenyl)methyl moiety could provide diastereoselective access to specific derivatives.

Another approach is the Michael addition reaction onto a chiral cyclopentene derivative. The face of the double bond that the nucleophile attacks can be sterically hindered by existing substituents, leading to a preferred diastereomer. researchgate.netcitedrive.com The choice of catalyst, solvent, and temperature can significantly influence the diastereomeric ratio (d.r.) of the products. For example, cascade inter–intramolecular double Michael additions have been used to create highly substituted cyclohexanones with high diastereoselectivity, a principle that can be adapted to cyclopentyl systems. beilstein-journals.org

Enantioselective Synthesis Strategies

The direct synthesis of a single enantiomer of this compound is highly desirable. Asymmetric catalysis is a powerful tool for achieving this goal, with asymmetric hydrogenation of prochiral imines being one of the most direct methods. nih.gov The synthesis would involve the preparation of the corresponding prochiral imine, N-((4-methoxyphenyl)methylene)cyclopentanamine, followed by hydrogenation using a chiral transition metal catalyst, such as those based on Iridium or Rhodium with chiral phosphine (B1218219) ligands. nih.gov The choice of ligand is crucial for achieving high enantiomeric excess (e.e.).

Another prominent strategy is the asymmetric reductive amination of cyclopentanone with 4-methoxybenzylamine. This can be catalyzed by chiral organocatalysts or transition metal complexes, providing the desired chiral amine directly. organic-chemistry.org Furthermore, copper-catalyzed enantioselective aza-Friedel-Crafts reactions between phenols and N-sulfonyl aldimines have been shown to produce chiral secondary benzylamines in excellent yields and enantioselectivities. acs.org This methodology could potentially be adapted for the synthesis of the target compound.

Recent advances in dual catalysis, combining photoredox and nickel catalysis, have enabled the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. acs.org This C(sp²)–C(sp³) coupling provides a modern approach to chiral N-benzylic heterocycles and demonstrates the potential for developing novel enantioselective routes to related structures like this compound.

Table 2: Selected Enantioselective Strategies for Chiral Benzylic Amine Synthesis

Strategy Precursors Catalyst/Reagent Key Feature Reference
Asymmetric Hydrogenation Prochiral Imine Chiral Ir or Rh complex Direct, atom-economical route to the chiral amine. nih.gov
Reductive Amination Ketone + Amine Chiral catalyst + Reducing agent Convergent synthesis from readily available starting materials. organic-chemistry.org
Aza-Friedel-Crafts Reaction Phenol (B47542) + N-sulfonyl aldimine Chiral Copper complex Forms C-C bond enantioselectively to build the benzylic amine structure. acs.org

| Ni/Photoredox Dual Catalysis | Trifluoroborate salt + Aryl bromide | Ni catalyst + Photocatalyst + Chiral ligand | Modern C(sp²)–C(sp³) cross-coupling method. | acs.org |

Influence of Chiral Auxiliaries on Reaction Stereoselectivity

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and widely used strategy in asymmetric synthesis. researchgate.net

For the synthesis of this compound derivatives, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to the cyclopentyl or the amine precursor. wikipedia.orgresearchgate.net For example, an N-acyl oxazolidinone derived from cyclopentane carboxylic acid could undergo a diastereoselective reaction, such as an aldol condensation or alkylation. Subsequent transformation of the acyl group to the desired (4-methoxyphenyl)methanamine moiety and removal of the auxiliary would yield the chiral product.

A particularly relevant auxiliary for amine synthesis is tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of tert-butanesulfinamide with cyclopentanone would form a chiral N-sulfinyl imine. Diastereoselective addition of a 4-methoxyphenyl (B3050149) organometallic reagent (e.g., Grignard or organolithium) to this imine, followed by acidic removal of the sulfinyl group, would provide the chiral primary amine with high enantiopurity. yale.edu The stereochemical outcome is controlled by the chiral sulfur atom of the auxiliary, which effectively shields one face of the C=N bond. researchgate.net

Conformational Analysis and its Impact on Stereochemical Outcome

The three-dimensional shape, or conformation, of reactants and transition states plays a crucial role in determining the stereochemical outcome of a reaction. chemistrysteps.comlibretexts.org Conformational analysis involves studying the relative energies of different spatial arrangements of a molecule that arise from rotation about single bonds. libretexts.org

In the context of this compound synthesis, the conformation of the cyclopentane ring (which typically adopts an envelope or twist conformation to minimize torsional strain) can influence the accessibility of its reaction sites. For instance, in a diastereoselective reaction involving a substituted cyclopentane precursor, a bulky substituent will preferentially occupy an equatorial position, thereby directing an incoming reagent to the less sterically hindered face of the ring.

Similarly, in reactions involving chiral auxiliaries, the preferred conformation of the substrate-auxiliary adduct is critical. For example, in the addition of a nucleophile to an N-sulfinyl imine derived from cyclopentanone, the chiral sulfinyl group directs the conformation of the imine. The lowest energy conformation minimizes steric interactions and positions the bulky tert-butyl group away from the reaction site, exposing one face of the imine to nucleophilic attack, thus leading to a high degree of diastereoselectivity. yale.eduresearchgate.net Understanding these conformational preferences through computational modeling and NMR studies is key to predicting and rationalizing the stereoselectivity of a reaction.

Configurational Stability of Chiral Intermediates

The success of many stereoselective syntheses relies on the configurational stability of chiral intermediates. If a chiral intermediate racemizes (i.e., its stereocenter inverts) faster than it reacts, the stereochemical information is lost, resulting in a racemic product.

In syntheses involving organometallic reagents, the configurational stability of chiral carbanions is a significant concern. For instance, if a synthetic route involved the deprotonation of a precursor at the benzylic position to form a chiral benzyllithium intermediate, its stability would be crucial. Studies on α-hetero-substituted benzyllithium compounds have shown that their configurational stability is highly dependent on the nature of the substituent. researchgate.net Electron-withdrawing groups, such as carbamoyloxy or phenylsulfonyl, can stabilize the carbanion and render it configurationally stable on the timescale of subsequent reactions. In contrast, other substituents may allow for rapid enantiomerization. researchgate.net Therefore, when designing a synthesis that proceeds through such an intermediate, careful consideration must be given to the substituents present to ensure the stereochemical integrity of the chiral center is maintained.

V. Advanced Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of Cyclopentyl(4-methoxyphenyl)methanamine, offering a detailed map of the proton and carbon frameworks.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (ortho to OCH₃)6.88Doublet
Aromatic (meta to OCH₃)7.25Doublet
Methine (CH-N)3.5 - 3.7Multiplet
Methoxy (B1213986) (OCH₃)3.80Singlet
Cyclopentyl1.2 - 1.9Multiplet
Amine (NH₂)1.5 - 2.5Broad Singlet

Note: The table above presents predicted values as experimental data is not publicly available. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary Aromatic (C-OCH₃)158.5
Aromatic (CH)114.0, 129.0
Methine (CH-N)~60
Methoxy (OCH₃)55.3
Cyclopentyl (CH₂)25.0 - 40.0
Quaternary Cyclopentyl~45

Note: The table above presents predicted values as experimental data is not publicly available. Actual experimental values may vary.

While standard ¹H and ¹³C NMR can establish the basic connectivity of this compound, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be necessary to determine its stereochemistry, should chiral centers be present. These experiments measure through-space interactions between protons, providing crucial information about their spatial proximity and thus the relative configuration of stereocenters. However, for the achiral structure of this compound, these techniques are not applicable for stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The computed exact mass for the protonated molecule [M+H]⁺ is 206.15395 Da. uni.lu

Interactive Data Table: HRMS Data

IonCalculated Exact Mass (m/z)
[C₁₃H₂₀NO]⁺206.15395

Note: The table reflects the calculated exact mass for the protonated species.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of polar molecules. In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]⁺. Further fragmentation of this ion, often induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), would yield characteristic fragment ions. The fragmentation pattern of benzylamines often involves cleavage of the benzylic C-N bond.

Interactive Data Table: Predicted ESI-MS Fragmentation

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
206.15135.08C₅H₁₀N
206.15107.05C₆H₁₃N

Note: This table is based on general fragmentation patterns of related structures, as specific experimental data for this compound is not available.

Vi. Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Structural Optimization

No specific studies utilizing Density Functional Theory (DFT) for the structural optimization of Cyclopentyl(4-methoxyphenyl)methanamine have been found in the reviewed scientific literature. DFT is a common computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, providing insights into its geometry and electronic structure.

Reaction Mechanism Elucidation through Computational Modeling

There are no available research articles that employ computational modeling to elucidate the reaction mechanisms involving this compound. Such studies would typically investigate the step-by-step process of how this compound is formed or how it participates in chemical reactions.

Energy Profiles and Transition State Analysis

Detailed energy profiles and transition state analyses for reactions involving this compound are not present in the current body of scientific literature. This type of analysis is crucial for understanding the kinetics and thermodynamics of a chemical reaction, including the identification of energy barriers and intermediate structures.

Prediction of Molecular Properties and Reactivity

While general molecular properties can be predicted using various software, specific computational studies predicting the detailed molecular properties and reactivity of this compound have not been published. These predictions often include parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reactivity indices.

Rational Design of Synthetic Pathways

There is no published research focusing on the rational design of synthetic pathways for this compound using computational methods. This approach typically involves using computational tools to devise efficient and high-yielding synthetic routes to a target molecule.

Vii. Applications As a Core Synthetic Building Block and Research Intermediate

Synthesis of Complex Organic Molecules

The structural features of Cyclopentyl(4-methoxyphenyl)methanamine, comprising a primary amine attached to a cyclopentyl ring which is geminally substituted with a 4-methoxyphenyl (B3050149) group, make it a valuable intermediate in the construction of complex organic molecules. While its application is broad, it is particularly noted in the synthesis of specialized heterocyclic and carbocyclic compounds that are of interest in medicinal chemistry research. The presence of both a nucleophilic amine and a sterically demanding cyclopentyl group, along with the electronically distinct methoxyphenyl ring, allows for its strategic incorporation into a variety of molecular frameworks.

Precursor to Biologically Relevant Scaffolds (excluding clinical/safety)

This compound and its close structural analogs are key precursors in the synthesis of several classes of heterocyclic compounds.

Pyrimidines: The amine functionality of this compound allows for its use in the construction of pyrimidine (B1678525) rings, which are core structures in many biologically active compounds. nih.gov General synthetic strategies for pyrimidines often involve the condensation of a compound containing an amine group with a 1,3-dicarbonyl compound or its equivalent. researchgate.netmdpi.comgrowingscience.comresearchgate.net While direct synthesis of a pyrimidine derivative from this compound is not extensively documented in the provided research, its role as a nucleophilic amine makes it a suitable candidate for such cyclization reactions. For instance, it could react with appropriate diketones or their synthetic equivalents to form substituted pyrimidine cores. The cyclopentyl and methoxyphenyl groups would provide specific steric and electronic properties to the final molecule.

Pyrrolizidinones: Pyrrolizidinone alkaloids and their synthetic analogs are a class of compounds with a wide range of biological activities. researchgate.net Their synthesis is a significant area of research in organic chemistry. While the direct use of this compound in the synthesis of pyrrolizidinones is not explicitly detailed in the available literature, the structural components of the amine could be incorporated into precursors for pyrrolizidinone synthesis. Many synthetic routes to pyrrolizidinones rely on the cyclization of substituted pyrrolidines or related linear precursors.

Triazolopyrimidines: This class of fused heterocyclic compounds has garnered significant attention in medicinal chemistry. researchgate.netbenthamdirect.comkjpupi.idnih.govrjpbr.com Several synthetic methodologies have been developed for the preparation of the triazolopyrimidine scaffold. A common approach involves the reaction of a substituted amine with a reactive intermediate containing the pre-formed triazolopyrimidine core. In this context, amines structurally related to this compound are utilized to introduce specific substituents onto the heterocyclic system. For example, (4-methoxyphenyl)methanamine is a known reactant in the synthesis of certain triazolopyrimidine derivatives. The general reaction scheme often involves the displacement of a leaving group, such as a halogen, from the triazolopyrimidine ring by the amine.

Reactant 1Reactant 2Product Class
Substituted TriazolopyrimidineThis compound (or analogue)Substituted Triazolopyrimidine
1,3-Dicarbonyl CompoundAmidine (derived from the amine)Pyrimidine
Pyrrolidine Precursor-Pyrrolizidinone

Carbocyclic nucleosides are analogs of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group, leading to increased metabolic stability. nih.govnih.govmdpi.commdpi.comresearchgate.net The synthesis of these compounds is an important area of research, particularly for the development of antiviral and anticancer agents. While the direct incorporation of this compound into a carbocyclic purine (B94841) nucleoside is not described in the reviewed literature, the cyclopentyl moiety is a key structural feature of many such nucleosides. The synthesis of carbocyclic nucleosides often involves the coupling of a suitably functionalized cyclopentylamine (B150401) derivative with a purine base or a precursor. Therefore, a synthetic route could potentially be devised where a derivative of this compound, after appropriate functional group manipulations, serves as the carbocyclic sugar mimic.

The core structure of this compound contains a primary amine and a hydrocarbon framework, which are fundamental components of amino acids. While this specific compound is not a standard amino acid, it can be considered an amino acid analogue or a precursor to more complex, non-proteinogenic amino acids. Synthetic methodologies for the preparation of novel amino acids are diverse and often involve the introduction of an amino group into a carboxylic acid-containing scaffold or vice versa. The cyclopentyl and methoxyphenyl groups would confer unique properties of lipophilicity and aromaticity to any resulting amino acid derivative.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids have potent pharmacological activities. The structural motif of this compound, containing a substituted cyclopentyl ring and an amine, is reminiscent of substructures found in some classes of alkaloids. While its direct use as a precursor in the total synthesis of a known alkaloid is not documented in the provided research, its potential as a starting material for the synthesis of novel alkaloid-like molecules is plausible. For example, the amine could be a handle for further elaboration and cyclization reactions to build more complex polycyclic systems characteristic of alkaloids.

Aminoketones and aminoalcohols are important classes of organic compounds that are frequently used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. google.comgoogle.comuni-muenster.denih.govchemrxiv.orgnih.govrsc.org A plausible synthetic route to aminoketones related to this compound involves the use of p-methoxyphenylcyclopentylketone as a starting material. google.comgoogle.com This ketone can be brominated at the alpha position to the carbonyl group, followed by reaction with an amine (such as methylamine) to yield an intermediate which can then be rearranged to form an α-aminoketone.

The resulting aminoketones can be subsequently reduced to the corresponding aminoalcohols. The reduction of the ketone functionality can be achieved using various reducing agents, such as sodium borohydride (B1222165), to yield the vicinal aminoalcohol. This two-step process provides access to aminoalcohols with the cyclopentyl and 4-methoxyphenyl substituents.

Starting MaterialIntermediateFinal Product Class
p-Methoxyphenylcyclopentylketoneα-Bromo-p-methoxyphenylcyclopentylketoneAminoketone
Aminoketone-Aminoalcohol

Development of Chiral Ligands and Organocatalysts

The inherent chirality and the presence of a coordinating primary amine group make this compound a suitable candidate for development into chiral ligands and organocatalysts. While specific studies detailing the use of this exact compound are not prevalent, its structural class, benzylamines, are known to function as effective nucleophilic catalysts. For instance, benzylamine (B48309) has been successfully employed as a catalyst in the on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. organic-chemistry.org This type of catalysis proceeds through conjugate addition and condensation steps, a role for which this compound is also structurally suited. organic-chemistry.org

The development of organocatalysts is a significant area of modern chemistry, and chiral amines are fundamental to many asymmetric transformations. Cinchona alkaloid squaramide, for example, is used to promote enantioselective [4+2] cyclization reactions. rsc.org By analogy, derivatives of this compound could be explored for similar applications, where the amine moiety would interact with substrates to induce stereoselectivity. Its cyclopentyl and methoxyphenyl groups can be modified to tune steric and electronic properties, thereby optimizing the catalyst for specific reactions.

Integration into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered assemblies from smaller molecular components. The structural features of this compound—specifically its aromatic ring capable of π-π stacking and the amine group's ability to form hydrogen bonds—make it a viable component for such architectures.

Research on related structures demonstrates this potential. For example, N,N-bis(2-quinolinylmethyl)benzylamine, which also contains a benzylamine core, forms dimers linked by complementary hydrogen bonds, which then assemble into extended sheets. preprints.org Similarly, N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives form intricate networks through a combination of hydrogen bonds and other weak intermolecular contacts. mdpi.com These examples suggest that this compound could be incorporated into larger systems, such as metal-organic frameworks or hydrogen-bonded organic materials, where its specific stereochemistry and functional groups would influence the final architecture and its properties.

Role in Medicinal Chemistry Research Programs (excluding clinical data)

In medicinal chemistry, the cyclopentyl(4-methoxyphenyl) moiety is recognized as a key pharmacophore in the design of bioactive molecules. The methanamine portion provides a convenient handle for synthetic elaboration, allowing chemists to attach the core scaffold to various functional groups and heterocyclic systems to explore their therapeutic potential.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. Research on molecules containing a structural core closely related to this compound provides valuable SAR insights. Studies on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, which were evaluated for their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) production, highlight the importance of the cyclopentyl and methoxyphenyl groups. nih.govnih.gov

In one study, various substitutions were made on the isoindolinone ring system. nih.gov The results indicated that the placement and nature of substituents significantly impact biological activity, with an amino group at the 6-position of the isoindolinone ring proving to be the most potent for TNF-α inhibition. nih.gov Another study explored substitutions on the isoindolinone ring itself, finding that a methyl group at the 3-position yielded the highest potency. nih.gov These findings underscore that while the core cyclopentyl(4-methoxyphenyl) fragment confers baseline activity, systematic modification of appended structures is essential for maximizing biological effect.

Table 1: SAR Findings for Isoindolinone Derivatives Containing a Cyclopentyl-Methoxyphenyl Moiety

Parent Compound Modification Site Optimal Substituent Observed Effect on TNF-α Inhibition Reference
2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone 3-position of isoindolinone -CH₃ Most potent activity nih.gov

This table is generated based on data for structurally related compounds to illustrate SAR principles.

The this compound scaffold is a valuable starting point for developing modulators of various protein targets. As demonstrated in related compounds, this chemical motif has been successfully used to target inflammatory pathways. Specifically, derivatives incorporating the 3-(cyclopentyloxy)-4-methoxyphenyl group have shown potent inhibitory activity against the production of TNF-α in LPS-stimulated RAW264.7 cells. nih.govnih.gov TNF-α is a key cytokine involved in systemic inflammation. The ability of these compounds to suppress its production points to their potential as leads for anti-inflammatory agents. The most active compound from these studies, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone, represents a successful application of this scaffold in targeting a specific biological pathway. nih.gov

While direct studies linking this compound to targets like Tubulin, PDE IVb, or Plk1 PBD are not widely reported, its utility in the TNF-α context confirms its value as a foundational structure for medicinal chemistry programs aimed at diverse protein targets.

Synthesis of Organometallic Compounds (e.g., Cycloplatinated/Cyclopalladated Complexes)

The benzylamine framework is well-established as a ligand in organometallic chemistry, particularly in the formation of cyclometalated complexes. The reaction typically involves the activation of a C-H bond on the aromatic ring by a metal center (like palladium or platinum), leading to the formation of a stable five-membered ring containing a metal-carbon bond, known as a pallada- or platinacycle.

The synthesis of cyclopalladated complexes from benzylamine is a known process, where a chloro-bridged dimer is first formed, which can then react further to yield monomeric complexes. iut.ac.ir Studies on fluorinated benzyl (B1604629) amines have shown that cyclopalladation can proceed directly via reaction with palladium acetate, Pd₃(OAc)₆. nih.govacs.org Similarly, platinum(IV) complexes supported by various benzylamine derivatives have been synthesized and characterized. rsc.orgresearchgate.net These complexes often exhibit interesting chemical properties and have been investigated for applications ranging from catalysis to materials science. Given this precedent, this compound is an excellent candidate for forming similar organometallic structures, where the electronic properties of the methoxy (B1213986) group and the steric bulk of the cyclopentyl group would influence the reactivity and stability of the resulting complexes.

Table 2: Examples of Organometallic Complexes Derived from Benzylamine-Type Ligands

Metal Ligand Type Complex Structure Synthetic Precursor Reference
Palladium(II) Benzylamine Chloro-bridged Dimer: [Pd(μ-Cl)(C₆H₄CH₂NH₂-C,N)]₂ Benzylamine iut.ac.ir
Palladium(II) N,N-dimethyl-fluoro-benzyl amine Mononuclear Palladacycle: [C^NPd(OAc)(Pyridine)] Pd₃(OAc)₆ nih.gov
Platinum(IV) 4-Fluoro-benzylamine Mononuclear Complex: PtCl₄(4-F-benzylamine)₂ K₂PtCl₆ rsc.orgresearchgate.net

This table illustrates the types of organometallic complexes that can be synthesized from benzylamine and its derivatives.

Solid-Phase Organic Synthesis Applications

Solid-phase synthesis is a powerful technique for rapidly generating large libraries of compounds for high-throughput screening. Amines are frequently used as key building blocks in this process. They can be attached to a solid support (resin) and subsequently elaborated through a series of chemical reactions.

The primary amine of this compound makes it suitable for immobilization on various resins, such as those functionalized with aldehyde groups (via reductive amination) or activated esters. Once anchored, the rest of the molecule can be modified, or it can serve as a scaffold onto which other building blocks are added. For example, a library of benzylamine-derived sulfonamides with inhibitory activity against thrombin was successfully constructed using solid-phase synthesis. nih.gov This approach demonstrates that the benzylamine core is compatible with solid-phase techniques and can be used to generate libraries of bioactive compounds. Therefore, this compound could be employed in a similar fashion to create diverse molecular libraries for drug discovery and other research purposes.

Q & A

Q. What are the primary synthetic routes for Cyclopentyl(4-methoxyphenyl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via reductive amination between 4-methoxybenzaldehyde and cyclopentylamine using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions . Alternatively, nucleophilic substitution of 4-methoxybenzyl chloride with cyclopentylamine in the presence of a base (e.g., NaOH) has been reported, though this route may require purification via column chromatography to remove byproducts . Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to amine) and temperature (room temperature for 24 hours) enhances yield (>75%) and minimizes side reactions. Purity (>95%) is confirmed by HPLC or GC-MS .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Structural validation employs a combination of:
  • NMR : 1H^1H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group, δ 2.9–1.5 ppm for cyclopentyl protons) and 13C^{13}C NMR (δ 159.5 ppm for methoxy carbon) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 218.1) .
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the cyclopentyl and methoxyphenyl groups .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^3H-LSD for serotonin receptors) at concentrations 1 nM–10 µM .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli using 96-well plates .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50_{50} values reported in µM ranges) .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors, and what experimental designs resolve subtype selectivity?

  • Methodological Answer : Functional selectivity is assessed via:
  • CHO-K1 Cells Transfected with 5-HT2A_{2A}/5-HT2C_{2C} : Measure IP1 accumulation (HTRF assay) to quantify agonism/antagonism .
  • β-Arrestin Recruitment Assays : Use PathHunter® cells to differentiate G-protein-dependent vs. -independent signaling .
  • Molecular Docking : AutoDock Vina predicts binding poses in receptor homology models (PDB: 6WGT for 5-HT2A_{2A}) .
    Subtype selectivity (e.g., 5-HT2A_{2A} over 5-HT2C_{2C}) is quantified using KiK_i ratios from competition binding .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent Variation : Replace methoxy with halogen (e.g., 4-F, 4-Cl) to modulate lipophilicity (ClogP 2.8 → 3.2) and receptor affinity .
  • Cyclopentyl Modification : Replace with cyclohexyl or cyclopropyl to assess steric effects on receptor binding (e.g., cyclopropyl reduces 5-HT2A_{2A} affinity by 10-fold) .
  • Amine Functionalization : Convert primary amine to secondary (e.g., N-methyl) to improve metabolic stability (t1/2_{1/2} in liver microsomes) .
    Data is analyzed using multivariate regression (e.g., Hansch analysis) .

Q. How to address contradictory results in biological activity across studies (e.g., serotonin agonism vs. antagonism)?

  • Methodological Answer :
  • Assay Conditions : Verify cell line specificity (e.g., HEK-293 vs. CHO), receptor density, and coupling efficiency (e.g., Gαq_q vs. Gαi_i) .
  • Ligand Concentration : Test sub-saturating (1–100 nM) vs. high (1–10 µM) doses to identify off-target effects .
  • Pharmacokinetic Factors : Assess metabolite interference (e.g., demethylation of methoxy group) via LC-MS/MS .

Q. What strategies enhance the compound’s stability in aqueous solutions for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salt (as in CAS 1864052-08-3) improves solubility (≥10 mg/mL in PBS) .
  • Lyophilization : Prepare lyophilized powder with trehalose (1:1 w/w) for long-term storage (−80°C) .
  • Buffering : Use citrate buffer (pH 4.5) to prevent amine oxidation .

Q. How to resolve enantiomeric purity if the compound has a chiral center?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers (Rs_s > 1.5) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed (TD-DFT) data .
  • Enzymatic Resolution : Lipase-catalyzed acetylation in organic solvents (e.g., vinyl acetate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.